

# IT-143B: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor

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## Compound of Interest

Compound Name: **IT-143B**

Cat. No.: **B10820791**

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## Abstract

**IT-143B** is a rare piericidin-class antibiotic first isolated from *Streptomyces* sp.[1]. Structurally similar to coenzyme Q, **IT-143B** is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain[2][3]. By disrupting cellular respiration, **IT-143B** exhibits a range of biological activities, including cytotoxic, antifungal, and antibacterial effects[1][2]. This technical guide provides a comprehensive overview of the available data on **IT-143B**, including its physicochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

## Introduction

Mitochondrial complex I is a critical component of cellular metabolism, playing a central role in ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. **IT-143B**, also known as ME-143, belongs to the piericidin family of natural products, which are known for their potent and specific inhibition of mitochondrial complex I. This document consolidates the current knowledge on **IT-143B** to serve as a valuable resource for researchers investigating its therapeutic potential.

## Physicochemical Properties

**IT-143B** is a pale yellow oil with the molecular formula C<sub>28</sub>H<sub>41</sub>NO<sub>4</sub> and a molecular weight of 455.63 g/mol. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.

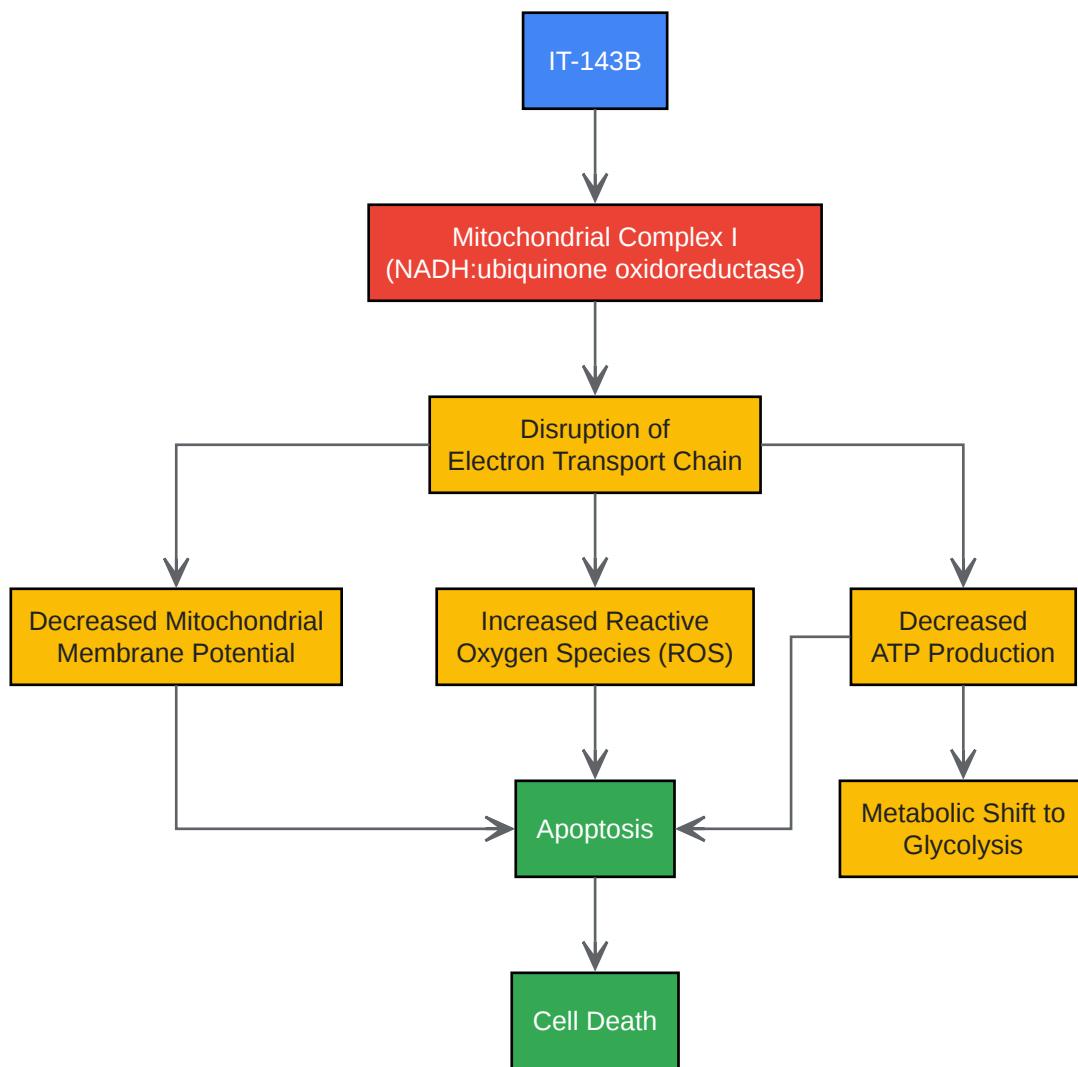
Property	Value	Reference
Molecular Formula	C <sub>28</sub> H <sub>41</sub> NO <sub>4</sub>	
Molecular Weight	455.63 g/mol	
Appearance	Pale Yellow Oil	
Purity	>95% by HPLC	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	
Long-Term Storage	-20°C	

## Mechanism of Action and Signaling Pathway

**IT-143B** exerts its biological effects primarily through the inhibition of mitochondrial complex I. As a structural analog of ubiquinone, it is proposed to competitively bind to the ubiquinone-binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition has several downstream consequences:

- Disruption of the Electron Transport Chain: The blockade of electron flow prevents the pumping of protons by complex I, leading to a collapse of the mitochondrial membrane potential.
- Induction of Oxidative Stress: The stalled electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
- Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production, a metabolic shift that can be detrimental to cancer cells.

The proposed signaling pathway for **IT-143B**, based on its action as a piericidin, is depicted below.



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Proposed signaling pathway of **IT-143B**.

## Quantitative Data

### Inhibition of Mitochondrial Complex I

**IT-143B** has been shown to be a potent inhibitor of mitochondrial complex I.

Inhibitor	Cell Line/System	Concentration	% Inhibition of Complex I Activity (relative to control)	Reference
IT-143B (ME-143)	Isolated HEK293T mitochondria	Not Specified	85.7%	

## Biological Activity

**IT-143B** has demonstrated cytotoxic, antifungal, and antibacterial activities.

Organism/Cell Line	Activity (MIC or IC50)	Reference
Aspergillus fumigatus	25 µg/ml (MIC)	
Micrococcus luteus	3.13 µg/ml (MIC)	
KB Carcinoma Cells	1.5 µg/ml (IC50)	

## Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of **IT-143B**.

### Preparation of IT-143B Stock Solution

This protocol is based on the general procedure for piericidins and should be performed in a sterile environment.

Materials:

- **IT-143B** solid
- Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or vials

- Vortex mixer
- Calibrated pipettes

Procedure:

- Allow the vial of **IT-143B** to equilibrate to room temperature.
- Aseptically add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
- Gently vortex the vial until the solid is completely dissolved.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for long-term storage.



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Workflow for preparing **IT-143B** stock solution.

## Mitochondrial Complex I Activity Assay

This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Materials:

- Isolated mitochondria
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

- NADH
- Ubiquinone (or a suitable analog like decylubiquinone)
- Rotenone (as a specific inhibitor for control measurements)
- Spectrophotometer capable of measuring absorbance at 340 nm

**Procedure:**

- Prepare isolated mitochondria from cells or tissues of interest.
- Resuspend the mitochondrial pellet in the assay buffer.
- In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
- To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.
- Initiate the reaction by adding NADH.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.

## Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

**Objective:** To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

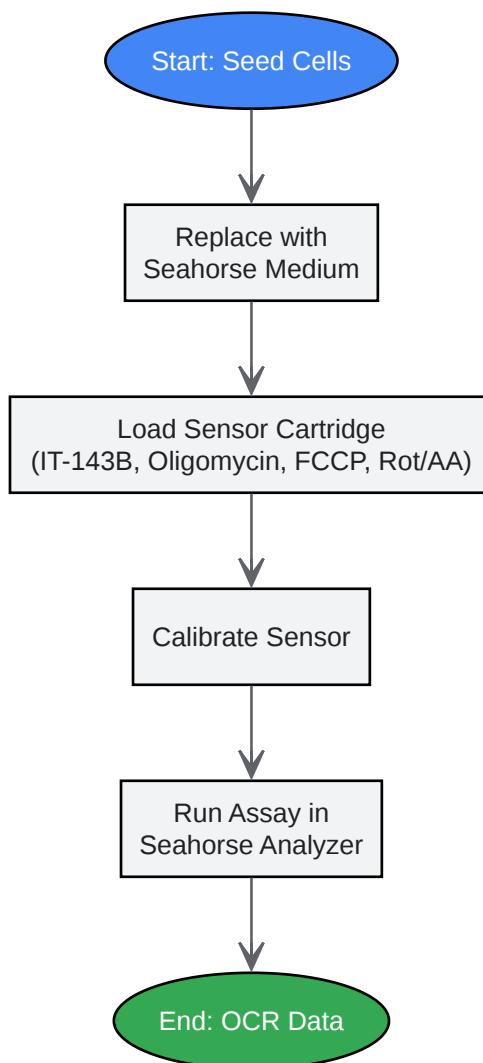
**Materials:**

- Seahorse XF Analyzer

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **IT-143B**
  - Oligomycin (Complex V inhibitor)
  - FCCP (uncoupling agent)
  - Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO<sub>2</sub> incubator for 1 hour.
- Load the Seahorse XF sensor cartridge with **IT-143B**, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.



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Experimental workflow for Seahorse XF Mito Stress Test.

## JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential ( $\Delta\Psi_m$ ).

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.

Materials:

- JC-1 dye

- Cells of interest treated with **IT-143B**
- Fluorescence microscope, flow cytometer, or fluorescence plate reader
- CCCP (a protonophore used as a positive control for depolarization)

Procedure:

- Culture and treat cells with **IT-143B**.
- Prepare the JC-1 staining solution in cell culture medium.
- Incubate the cells with the JC-1 staining solution at 37°C.
- For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.
- Wash the cells to remove excess dye.
- Analyze the fluorescence. In healthy cells with high  $\Delta\Psi_m$ , JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low  $\Delta\Psi_m$ , JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

## Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of **IT-143B** that inhibits cell growth by 50% (IC50).

Materials:

- KB carcinoma cells (or other cell line of interest)
- 96-well plate
- Complete culture medium
- **IT-143B** working solutions

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **IT-143B** and incubate for a desired period (e.g., 48-72 hours).
- Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

## Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

**Objective:** To determine the lowest concentration of **IT-143B** that inhibits the visible growth of a fungal strain.

**Materials:**

- Aspergillus fumigatus (or other fungal strain)
- 96-well microtiter plate
- RPMI 1640 medium

- **IT-143B** working solutions
- Spectrophotometer

Procedure:

- Prepare a standardized fungal inoculum in RPMI 1640 medium.
- Prepare serial two-fold dilutions of **IT-143B** in the microtiter plate.
- Add the fungal inoculum to each well.
- Incubate the plate at 35°C for 48-72 hours.
- The MIC is determined as the lowest concentration of **IT-143B** at which there is a significant inhibition of fungal growth compared to the positive control.

## Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To determine the lowest concentration of **IT-143B** that inhibits the visible growth of a bacterial strain.

Materials:

- Micrococcus luteus (or other bacterial strain)
- 96-well microtiter plate
- Mueller-Hinton Broth (MHB)
- **IT-143B** working solutions

Procedure:

- Prepare a standardized bacterial inoculum in MHB.

- Prepare serial two-fold dilutions of **IT-143B** in the microtiter plate.
- Add the bacterial inoculum to each well.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **IT-143B** that prevents visible bacterial growth.

## Conclusion

**IT-143B** is a potent inhibitor of mitochondrial complex I with demonstrated cytotoxic, antifungal, and antibacterial activities. Its mechanism of action, typical of the piericidin class of antibiotics, makes it a compound of interest for further investigation, particularly in the context of diseases with metabolic vulnerabilities, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of **IT-143B**. Further studies are warranted to determine a precise IC<sub>50</sub> for mitochondrial complex I inhibition and to elucidate the specific downstream signaling effects of this promising molecule.

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